2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
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Overview
Description
2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by the presence of a fluorophenyl group attached to the imidazo[1,2-a]pyrimidine core, with an aldehyde functional group at the 3-position. It is of significant interest in organic synthesis and pharmaceutical chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
It’s known that imidazo[1,2-a]pyrimidine derivatives can interact with various biological targets, including enzymes and receptors, due to their versatile heterocyclic structure .
Mode of Action
It’s known that imidazo[1,2-a]pyrimidine derivatives can form stable electron-rich complexes with transition metals, especially copper . These complexes can efficiently catalyze various biochemical reactions .
Biochemical Pathways
Imidazo[1,2-a]pyrimidine derivatives are known to be involved in a wide range of applications in medicinal chemistry .
Result of Action
Imidazo[1,2-a]pyrimidine derivatives are known to exhibit high biological and pharmaceutical activity .
Action Environment
It’s known that imidazo[1,2-a]pyrimidine derivatives can act as potential corrosion inhibitors to protect steel from environmental corrosion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the reaction of 2-phenylimidazo[1,2-a]pyridine with dimethylformamide and phosphorus oxychloride under controlled conditions . Another approach includes the use of oxidative dehydrogenation and annulation reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, are likely applied. The use of continuous flow reactors and automated synthesis platforms may also be explored to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid.
Reduction: 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde: Similar structure but lacks the fluorophenyl group.
2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde: Similar structure with a chlorine atom instead of fluorine.
2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde: Similar structure with a methyl group instead of fluorine.
Uniqueness
2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in drug discovery .
Properties
IUPAC Name |
2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O/c14-10-4-2-9(3-5-10)12-11(8-18)17-7-1-6-15-13(17)16-12/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRBLPULEFUFEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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